![molecular formula C7H8BrClN2O B1381868 2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride CAS No. 1956326-90-1](/img/structure/B1381868.png)
2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride
Overview
Description
“2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C7H8BrClN2O and a molecular weight of 251.51 g/mol. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride” consists of a pyridine ring substituted with a bromine atom at the 5th position and an ethanone group at the 2nd position . The ethanone group is further substituted with an amino group .Scientific Research Applications
Synthesis of Antibacterial Agents
2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl: is utilized in the synthesis of substituted pyridin-3-yl)phenyloxazolidinones , which are compounds known for their antibacterial properties . These agents are particularly significant because they exhibit reduced activity against monoamine oxidase A, which is beneficial for minimizing potential side effects related to the central nervous system.
Chemical Synthesis
This compound serves as a key intermediate in various chemical synthesis processes. Due to its reactive bromine atom and amino group, it can undergo further chemical transformations to create complex molecules for material science applications .
Material Science
In material science, MFCD28405470 can be used to develop new materials with specific optical or electrical properties. Its molecular structure allows for the introduction of additional functional groups that can alter the physical characteristics of the resultant materials .
Chromatography
The compound’s unique structure makes it suitable for use as a standard in chromatographic methods. It can help in the calibration of equipment and serve as a reference compound for the analysis of related substances .
Analytical Research
2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl: is valuable in analytical research, where it may be used as a reagent to detect, identify, or quantify other substances or to understand their composition and properties .
Drug Development
The compound’s role in drug development is crucial. It can be used to create novel drug candidates, especially in the realm of targeted therapies where precision and specificity are paramount. Its structure allows for the attachment of various pharmacophores, which can lead to the development of drugs with improved efficacy and reduced toxicity .
properties
IUPAC Name |
2-amino-1-(5-bromopyridin-2-yl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-5-1-2-6(10-4-5)7(11)3-9;/h1-2,4H,3,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFZAVBUFQEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(5-bromopyridin-2-yl)ethanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.